GlcNAc1-beta-3GalNAc

Overview

Description

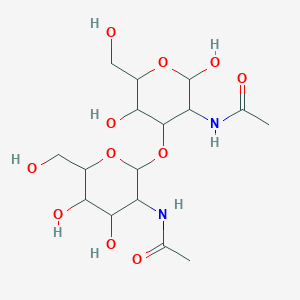

GlcNAc1-beta-3GalNAc, also known as N-acetylglucosamine-1-beta-3-N-acetylgalactosamine, is a disaccharide compound composed of N-acetylglucosamine and N-acetylgalactosamine. This compound is a significant component in the structure of glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling and adhesion.

Mechanism of Action

Target of Action

GlcNAc1-beta-3GalNAc, also known as UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase, plays a key role in the control of CD15s expression in human pre-B lymphoid cell lines .

Mode of Action

The compound interacts with its targets by transferring sugar residues to GalNAc on the peptide to form O-glycans . The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) have a significant correlation with the cell surface expression of sLe x antigen .

Biochemical Pathways

The compound affects the synthesis of O-glycans, which are an essential component of mucinous glycoproteins secreted from the mucosal tissue of the esophagus, stomach, and intestine .

Result of Action

The compound’s action results in the formation of O-glycans, which are essential for the function of various glycoproteins . Moreover, the presence of a major ∼150 kDa glycoprotein that carries O-linked oligosaccharides recognized by anti-sLe x monoclonal antibody has been revealed in sLe x-positive pre-B leukemia cell lines .

Biochemical Analysis

Biochemical Properties

GlcNAc1-beta-3GalNAc participates in the formation of O-glycan structures, which are attached to proteins through an O-glycosidic bond . This enzyme activity has been found to correlate with the cell surface expression of sLe x antigen .

Cellular Effects

The presence of this compound influences the function of various types of cells. For instance, it has been observed that the expression of sLe x structures, which are synthesized with the help of this compound, is high in pre-B leukemia and pre-B lymphoma cell lines . These structures are mainly present on the O-linked oligosaccharide chains and their expression can significantly affect cell adhesion capability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of O-glycans. The enzyme Core2GnT transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . This process involves binding interactions with biomolecules and can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of O-glycan biosynthesis. It interacts with the enzyme Core2GnT, which transfers a GlcNAc to the GalNAc residue, leading to the synthesis of a core 3 structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc1-beta-3GalNAc typically involves the enzymatic transfer of N-acetylglucosamine to N-acetylgalactosamine. This process is catalyzed by specific glycosyltransferases, such as UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase . The reaction conditions often include the presence of UDP-GlcNAc as a donor substrate and an acceptor substrate containing N-acetylgalactosamine.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the use of recombinant enzymes. These enzymes are expressed in microbial systems, such as Escherichia coli or yeast, which are then harvested and purified to obtain the desired glycosyltransferase. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

GlcNAc1-beta-3GalNAc undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.

Substitution: Substitution reactions often involve reagents like thionyl chloride or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides, which can be further utilized in various biochemical applications .

Scientific Research Applications

GlcNAc1-beta-3GalNAc has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex oligosaccharides and glycoconjugates.

Biology: It plays a role in studying cell surface interactions and signaling pathways.

Medicine: It is involved in the development of therapeutic agents targeting glycan-mediated diseases, such as cancer and autoimmune disorders.

Industry: It is used in the production of biocompatible materials and as a component in cosmetic formulations.

Comparison with Similar Compounds

Similar Compounds

N-acetyllactosamine (LacNAc): Composed of N-acetylglucosamine and galactose.

N,N’-diacetyllactosediamine (LdN): Composed of N-acetylglucosamine and N-acetylgalactosamine in a different linkage.

Uniqueness

GlcNAc1-beta-3GalNAc is unique due to its specific beta-1,3 linkage between N-acetylglucosamine and N-acetylgalactosamine, which imparts distinct biological properties and functions compared to other similar compounds. This unique structure allows it to participate in specific glycosylation patterns and interactions that are not possible with other disaccharides .

Biological Activity

GlcNAc1-beta-3GalNAc, also known as GalNAcβ1-3GlcNAc, is a disaccharide that plays a significant role in various biological processes, particularly in glycosylation and cell signaling. This article delves into the biological activity of this compound, exploring its synthesis, enzymatic interactions, and implications in health and disease.

1. Synthesis and Enzymatic Interactions

This compound is synthesized through the action of specific glycosyltransferases. The key enzymes involved in its synthesis include:

- B3GNT1 (UDP-GlcNAc:βGal β-1,3-N-acetylglucosaminyltransferase) : This enzyme catalyzes the transfer of GlcNAc to galactose residues, forming polyLacNAc structures.

- B4GALT1 (UDP-Gal:βGlcNAc β-1,4-galactosyltransferase) : Works in concert with B3GNT1 to produce complex glycans by adding galactose to GlcNAc residues.

Research has shown that these enzymes physically associate within cells, influencing each other's localization and activity, which is crucial for the regulation of glycan synthesis .

2.1 Role in Glycoprotein Modification

The presence of GlcNAc residues in glycoproteins affects their stability, folding, and interactions with other biomolecules. Specifically, GlcNAc modifications can influence:

- Cell adhesion : Glycoproteins with GlcNAc residues often serve as ligands for cell adhesion molecules, facilitating cellular interactions.

- Immune responses : Certain glycan structures containing GlcNAc can modulate immune cell signaling and response .

2.2 Implications in Cancer

Studies have indicated that alterations in glycosylation patterns involving GlcNAc can be associated with cancer progression. For instance:

- C3GnT (core 3 β1,3-GlcNAc-transferase) : This enzyme's activity is often reduced in cancer cells, leading to decreased levels of protective core 3 glycans. Restoration of C3GnT expression has been shown to reduce tumor cell migration and invasion .

Case Study 1: Glycan Array Analysis

A study utilizing glycan arrays demonstrated that various derivatives of GalNAc and GlcNAc could selectively inhibit specific glycosyltransferases. This highlights the potential for developing targeted therapies based on glycan structures .

Case Study 2: Enzyme Knockout Models

In knockout models lacking C3GnT, researchers observed increased susceptibility to tumor formation in gastrointestinal tissues. These findings underscore the protective role of core 3 glycans in maintaining epithelial integrity against malignancies .

Table 1: Enzymatic Activity of Glycosyltransferases Involved in this compound Synthesis

| Enzyme | Substrate | Activity (μmol/h/mg) |

|---|---|---|

| B3GNT1 | UDP-GlcNAc + Galβ1–3GalNAc | 0.042 |

| B4GALT1 | UDP-Gal + GlcNAcβ1–3GalNAc | Variable |

| C3GnT | Core 1 O-glycan | Low/undetectable |

Table 2: Biological Activities Associated with GlcNAc Structures

| Biological Activity | Observations |

|---|---|

| Cell Adhesion | Enhanced by GlcNAc-modified glycoproteins |

| Immune Modulation | Altered signaling pathways in immune cells |

| Tumor Suppression | Increased core 3 glycans reduce metastasis |

Properties

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 | |

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95673-98-6 | |

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.